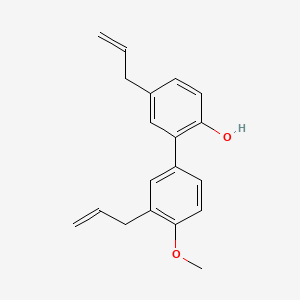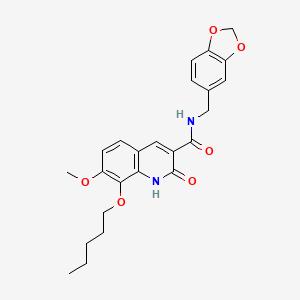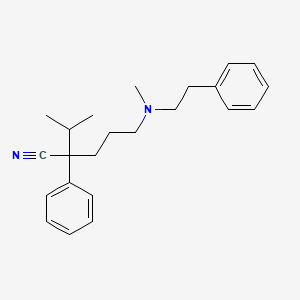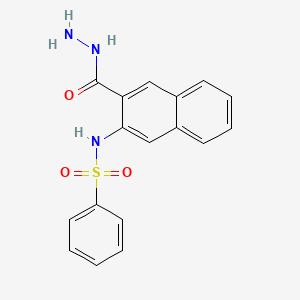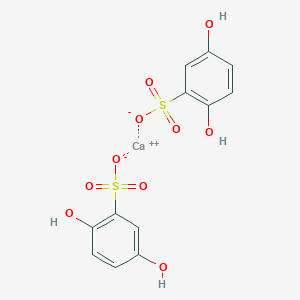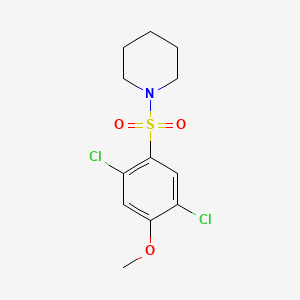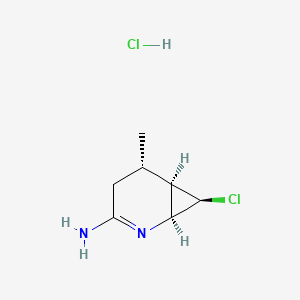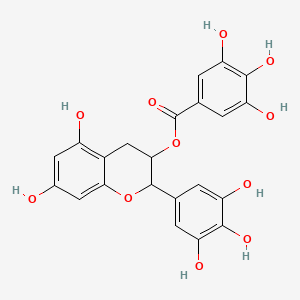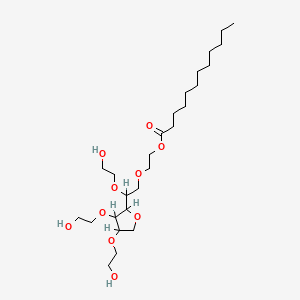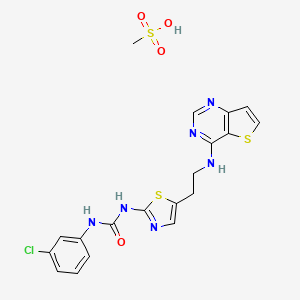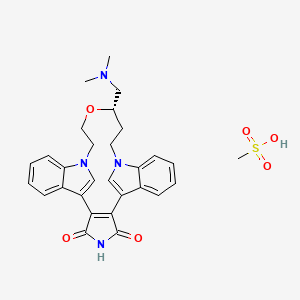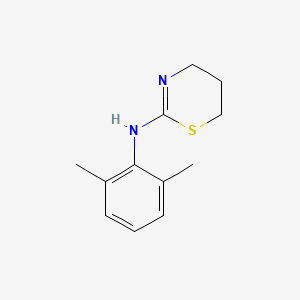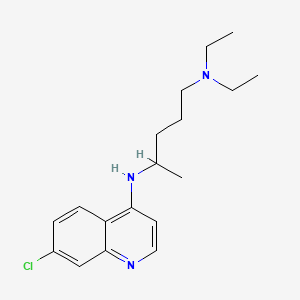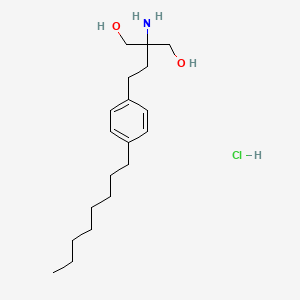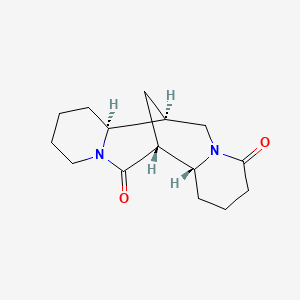
17-Oxolupanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Oxolupanine is a bioactive chemical.
Applications De Recherche Scientifique
Alkaloid Composition and Distribution in Plants
- Alkaloids in Thermopsis Lupinoides: 17-Oxolupanine, along with other lupin alkaloids, was identified in Thermopsis lupinoides. The study explored the distribution of these alkaloids across different plant parts, such as flowers, leaves, stems, and roots (Ohmiya, Otomasu, Haginiwa, & Murakoshi, 1984).
Stereochmistry and Chemical Properties
- Chemical and Stereochemical Properties: Research on the conversion of lupanine to 17-hydroxylupanine and 17-oxylupanine helped in deducing the stereochemistry of related compounds. The study discussed the basic strength of tertiary carbinolamines (Edwards, Clarke, & Douglas, 1954).
- Conformation of Lupine Alkaloids: Investigations into the conformation of 17α-deuterio-lupanines and their reductions to sparteines provided insights into the structural geometry of these compounds in solution (Wiewiórowski, Edwards, & Bratek-Wiewiórowska, 1967).
Biological Synthesis and Accumulation
- Enzymatic Synthesis in Lupinus Polyphyllus: A study on Lupinus polyphyllus examined the distribution of key enzymes involved in the biosynthesis of quinolizidine alkaloids, including 17-oxosparteine synthase. This indicated that alkaloid synthesis is primarily in the leaves. The research also quantified alkaloid content in various plant parts (Wink & Hartmann, 1981).
Miscellaneous Applications
- Solid-State NMR Studies: Several studies have utilized 17-Oxolupanine and related compounds in the context of solid-state nuclear magnetic resonance (NMR) research, providing insights into molecular structures and interactions (Wu et al., 2002).
Propriétés
Numéro CAS |
4697-83-0 |
|---|---|
Nom du produit |
17-Oxolupanine |
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2/t10-,11+,12-,13+/m0/s1 |
Clé InChI |
HBYSMHYHSFSCED-QNWHQSFQSA-N |
SMILES isomérique |
C1CCN2[C@@H](C1)[C@H]3C[C@@H](C2=O)[C@H]4CCCC(=O)N4C3 |
SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
SMILES canonique |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
17-Oxolupanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



